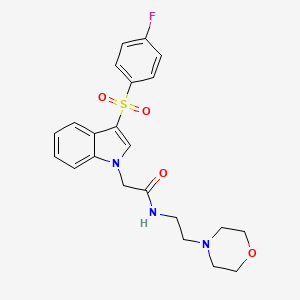

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide

Description

2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide is a synthetic compound featuring a sulfonylated indole core linked to a morpholinoethyl-acetamide moiety. The acetamide chain terminates in a morpholine ring, a common pharmacophore in medicinal chemistry known to modulate solubility and bioavailability .

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c23-17-5-7-18(8-6-17)31(28,29)21-15-26(20-4-2-1-3-19(20)21)16-22(27)24-9-10-25-11-13-30-14-12-25/h1-8,15H,9-14,16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDKSYKFEFIYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide is a synthetic organic molecule classified as a sulfonyl indole. Its unique structure, which includes a fluorophenyl group, a sulfonyl group, and an indole moiety, positions it as a subject of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈FN₃O₃S

- Molecular Weight : 423.5 g/mol

- CAS Number : 946224-13-1

The compound's structure facilitates various chemical interactions, enhancing its biological activity through specific binding to target proteins and enzymes.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Binding Affinity : The sulfonamide group enhances binding to proteins, while the indole moiety allows for π-π stacking interactions with aromatic amino acids in target proteins.

- Enzyme Modulation : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Antitumor Activity

Research indicates that compounds similar to 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-morpholinoethyl)acetamide exhibit significant antitumor effects. For instance, a related compound was able to restore cytolytic T-cell responses in immunocompromised mice, indicating potential applications in cancer therapy .

Anti-inflammatory Properties

The compound has been explored for its ability to modulate inflammatory responses. In vitro studies suggest it may inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

- Immunopotentiation Study :

- In Vitro Cytotoxicity Assays :

- In vitro assays showed that the compound can effectively inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| CL 259,763 | N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide | Immunopotentiation | Restores CTL response in immunocompromised mice |

| Compound I-8 | 4-chloro-benzamide derivative | RET kinase inhibition | High potency against RET-driven cancers |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

- 4-Fluorophenylsulfonyl vs. Trifluoromethylphenylsulfonyl :

- Compound 37 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide shares the 4-fluorophenylsulfonyl group but includes a 4-chlorobenzoyl and methoxyindole moiety. Its synthesis yield (43%) and structural complexity highlight challenges in optimizing halogenated analogs .

- Compound 31 (): Replacing the 4-fluorophenylsulfonyl with a 4-(trifluoromethyl)phenylsulfonyl group reduces yield (43%) but may enhance lipophilicity and metabolic resistance due to the CF₃ group .

*Calculated based on structural formula.

Morpholinoethyl-Acetamide vs. Other Acetamide Derivatives

- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): This compound replaces the indole-sulfonyl group with a naphthoxy moiety but retains the morpholinoethyl-acetamide chain. It exhibits cytotoxicity comparable to cisplatin (IC₅₀ ~3.16 µM), suggesting the morpholinoethyl group contributes to bioactivity .

Indole Core Modifications

- Compound 4f (): Features a trifluoroacetylated indole with a 4-fluorostyryl substituent. Its synthesis (79% yield) and characterization via NMR/MS underscore the stability of fluorinated indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.